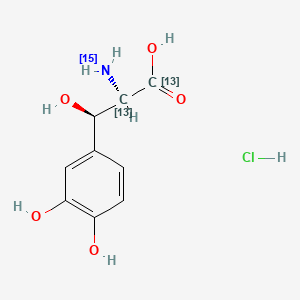

(2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride

Description

BenchChem offers high-quality (2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12ClNO5 |

|---|---|

Molecular Weight |

252.63 g/mol |

IUPAC Name |

(2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8-;/m1./s1/i7+1,9+1,10+1; |

InChI Key |

FFEWFMCABUNGJJ-NRHSMYMJSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([13C@H]([13C](=O)O)[15NH2])O)O)O.Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |

Origin of Product |

United States |

Biological Activity

The compound (2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid; hydrochloride, commonly referred to as D,L-threo-Droxidopa-13C2,15N Hydrochloride, is a stable isotope-labeled derivative of Droxidopa. This compound plays a significant role in the field of neuropharmacology and metabolic studies due to its ability to cross the blood-brain barrier and convert into norepinephrine.

- Molecular Formula : C9H12ClNO5

- Molecular Weight : 252.63 g/mol

- IUPAC Name : (2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid; hydrochloride

- InChI Key : FFEWFMCABUNGJJ-OPABSIBTSA-N

D,L-threo-Droxidopa undergoes metabolic conversion primarily via decarboxylation by L-aromatic-amino-acid decarboxylase to produce norepinephrine. Norepinephrine functions as a neurotransmitter and is involved in various physiological processes such as:

- Vasoconstriction : Acts on alpha-adrenergic receptors.

- Cardiac Stimulation : Stimulates beta-adrenergic receptors leading to increased heart rate and contractility.

This dual action makes it particularly relevant in treating conditions like orthostatic hypotension and other disorders associated with norepinephrine deficiency.

Neurotransmitter Precursor

As a precursor to norepinephrine, D,L-threo-Droxidopa has been explored for its potential therapeutic applications:

- Orthostatic Hypotension : It is used in managing this condition by increasing norepinephrine levels, thus enhancing vascular tone and blood pressure.

- Neurodegenerative Disorders : Research indicates that enhancing norepinephrine levels may benefit patients with conditions like Parkinson's disease .

Metabolic Studies

The stable isotope labeling (with and ) allows for precise tracking of metabolic pathways. This is crucial for understanding the pharmacokinetics and pharmacodynamics of the compound in various biological systems .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of D,L-threo-Droxidopa:

- Clinical Trials : A series of clinical trials have demonstrated that patients receiving Droxidopa report significant improvements in symptoms associated with neurogenic orthostatic hypotension. The studies showed an increase in standing blood pressure and reduced dizziness upon standing.

- Metabolic Pathway Analysis : Research utilizing stable isotopes has provided insights into the metabolic fate of Droxidopa, revealing its conversion efficiency to norepinephrine and its impact on neurotransmitter dynamics within the central nervous system .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Mechanism of Action | Primary Use |

|---|---|---|---|

| D,L-threo-Droxidopa | 252.63 g/mol | Converts to norepinephrine | Orthostatic hypotension |

| L-threo-Droxidopa | 252.63 g/mol | Direct precursor to norepinephrine | Parkinson's disease management |

| 3-(2,4-Dihydroxyphenyl)propanoic acid | 182.19 g/mol | Antioxidant properties | Neuroprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.